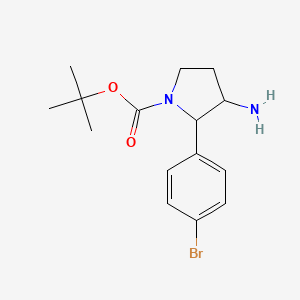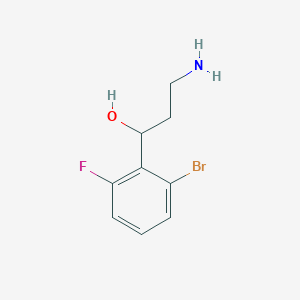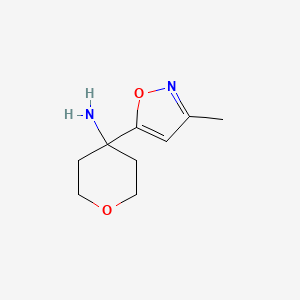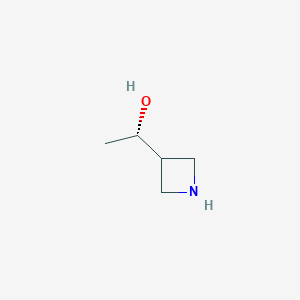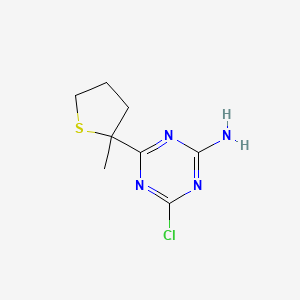![molecular formula C9H17NO2 B13206108 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol is a bicyclic compound featuring an oxabicyclo[321]octane core with an aminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor to form the oxabicyclo[32Specific reaction conditions, such as the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride, are often employed to facilitate the ring-opening polymerization of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, diazomethane for ring enlargement, and various organic bases for enantioselective synthesis .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitrous acid deamination of the compound can lead to the formation of classical and non-classical carbonium ions .
Applications De Recherche Scientifique
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Uniqueness
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol is unique due to its specific combination of an oxabicyclo[3.2.1]octane core and an aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C9H17NO2/c10-6-5-9(11)4-3-7-1-2-8(9)12-7/h7-8,11H,1-6,10H2 |
Clé InChI |
WWRSJKLQZQMETB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCC1O2)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
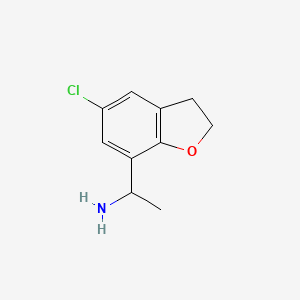
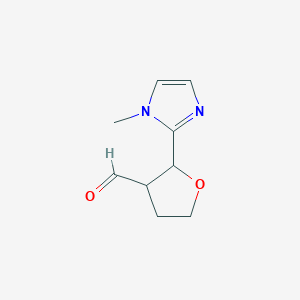
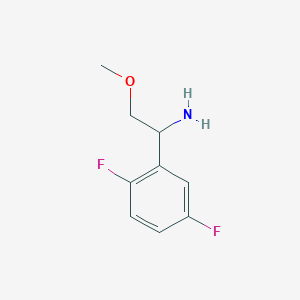
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)


